3,3-Dimethylindoline-6-carbonitrile
Description
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-6-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-5,13H,7H2,1-2H3 |
InChI Key |
LNSNQONZOCPTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and spectroscopic properties of 3,3-Dimethylindoline-6-carbonitrile and analogous compounds:
Key Observations :
Structural Impact on Melting Points :
- Fused heterocycles (e.g., 3g ) exhibit higher melting points (274–276 °C) due to extended π-conjugation and intermolecular H-bonding.
- Steric hindrance from 3,3-dimethyl groups in the indoline derivative may reduce crystallinity compared to planar indole analogs .
Spectroscopic Trends :
- Nitrile IR Stretching : All compounds show a characteristic C≡N peak near 2180–2200 cm⁻¹ .
- Methyl Group Signals : In 3,3-dimethylindoline, methyl protons are expected at δ 1.3–1.5 ppm (¹H NMR), distinct from aromatic methyl groups (e.g., δ 3.08 in 3a ).
Reactivity and Applications :
- Indoline vs. Indole : The saturated indoline core in this compound offers sp³ hybridization at C3, enabling stereoselective reactions, whereas indole derivatives (e.g., 3g ) favor electrophilic substitution at C4.
- Pharmaceutical Relevance : Halogenated analogs (e.g., ) are prioritized in drug discovery for enhanced bioavailability and target binding.
Q & A
Q. What are the best practices for validating the compound’s activity in 3D cell culture models?
- Methodology : Use spheroids or organoids to mimic in vivo conditions. Dose-response studies (0.1–100 µM) with ATP-based viability assays (e.g., CellTiter-Glo). Confirm penetration via confocal microscopy with fluorescent analogs .
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